N,N-diethyl-2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide
CAS No.: 877658-03-2
Cat. No.: VC8304942
Molecular Formula: C23H27N3O3S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
![N,N-diethyl-2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide - 877658-03-2](/images/structure/VC8304942.png)
Specification
CAS No. | 877658-03-2 |
---|---|
Molecular Formula | C23H27N3O3S |
Molecular Weight | 425.5 g/mol |
IUPAC Name | N,N-diethyl-2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]acetamide |
Standard InChI | InChI=1S/C23H27N3O3S/c1-4-25(5-2)23(28)15-26-14-21(17-10-6-8-12-19(17)26)30-16-22(27)24-18-11-7-9-13-20(18)29-3/h6-14H,4-5,15-16H2,1-3H3,(H,24,27) |
Standard InChI Key | CBHFLXHQPMGRPR-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC |
Canonical SMILES | CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic IUPAC name, N,N-diethyl-2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide, reflects its intricate architecture:
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Indole core: A bicyclic structure with a pyrrole fused to a benzene ring.
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Sulfanyl-carbamoyl-methyl group: Attached at position 3 of the indole, featuring a thioether linkage to a carbamoyl-substituted methyl group.
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2-Methoxyphenyl: A benzene ring with a methoxy (-OCH₃) substituent at position 2, linked via the carbamoyl group.
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Diethylacetamide: An N,N-diethyl-substituted acetamide at position 1 of the indole.
Table 1: Key Molecular Properties
The sulfanyl group (-S-) enhances membrane permeability, while the carbamoyl and methoxyphenyl groups may facilitate target binding via hydrogen bonding and hydrophobic interactions .
Synthesis and Chemical Reactivity
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield* |
---|---|---|
1 | Mercaptoacetic acid, K₂CO₃, DMF, 80°C | ~65% |
2 | 2-Methoxyphenyl isocyanate, DCM, RT | ~50% |
3 | Chloroacetyl chloride, Et₃N, then Et₂NH | ~70% |
*Estimated based on analogous reactions . |
Compound | Target | IC₅₀ (nM) | Source |
---|---|---|---|
Tamnorzatinib | FLT3 kinase | 1.2 | Clinical |
E587-0029 | Unspecified protease | 45 | Screening |
This compound | Hypothetical | N/A | Projected |
Applications and Future Directions
Drug Discovery
This compound’s modular structure allows for derivatization:
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Optimization: Replace methoxy with halogens to enhance target affinity.
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Prodrug strategies: Mask the sulfanyl group to improve pharmacokinetics .
Agricultural Chemistry
Indole derivatives are explored as fungicides; the sulfanyl moiety may disrupt microbial thiol metabolism .
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